(S)-1,2-Diazinane-3-carboxylic acid dihydrochloride (S)-1,2-Diazinane-3-carboxylic acid dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13757051
InChI: InChI=1S/C5H10N2O2.2ClH/c8-5(9)4-2-1-3-6-7-4;;/h4,6-7H,1-3H2,(H,8,9);2*1H/t4-;;/m0../s1
SMILES: C1CC(NNC1)C(=O)O.Cl.Cl
Molecular Formula: C5H12Cl2N2O2
Molecular Weight: 203.06 g/mol

(S)-1,2-Diazinane-3-carboxylic acid dihydrochloride

CAS No.:

Cat. No.: VC13757051

Molecular Formula: C5H12Cl2N2O2

Molecular Weight: 203.06 g/mol

* For research use only. Not for human or veterinary use.

(S)-1,2-Diazinane-3-carboxylic acid dihydrochloride -

Specification

Molecular Formula C5H12Cl2N2O2
Molecular Weight 203.06 g/mol
IUPAC Name (3S)-diazinane-3-carboxylic acid;dihydrochloride
Standard InChI InChI=1S/C5H10N2O2.2ClH/c8-5(9)4-2-1-3-6-7-4;;/h4,6-7H,1-3H2,(H,8,9);2*1H/t4-;;/m0../s1
Standard InChI Key VZMNUIUXLIBGKR-FHNDMYTFSA-N
Isomeric SMILES C1C[C@H](NNC1)C(=O)O.Cl.Cl
SMILES C1CC(NNC1)C(=O)O.Cl.Cl
Canonical SMILES C1CC(NNC1)C(=O)O.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The compound is systematically named (S)-1,2-diazinane-3-carboxylic acid dihydrochloride, reflecting its stereochemistry (S-configuration at the third carbon), diazinane core, and carboxylic acid functional group . Its molecular formula is C₅H₁₀N₂O₂·2HCl, with a molecular weight of 203.07 g/mol (calculated from the parent acid’s molecular weight of 130.15 g/mol plus 72.92 g/mol for two HCl molecules) .

Stereochemical Configuration

The (S)-enantiomer is distinguished by its chiral center at the third carbon of the diazinane ring. This stereospecificity influences its interactions with biological targets, such as enzymes or receptors, which often exhibit enantioselective binding .

Structural Depiction

The diazinane ring comprises six atoms—four carbons and two nitrogens—in a saturated configuration. The carboxylic acid group (-COOH) at position 3 and the protonated amine groups (from HCl addition) contribute to its polarity and solubility in aqueous media .

Table 1: Key Chemical Identifiers

PropertyValueSource
IUPAC Name(S)-1,2-Diazinane-3-carboxylic acid dihydrochloride
CAS Number (Parent Acid)32750-52-0
Molecular FormulaC₅H₁₀N₂O₂·2HClCalculated
Molecular Weight203.07 g/molCalculated
SMILES (Parent Acid)OC(=O)C1CCCNN1

Physicochemical Properties

Density and Solubility

The parent acid, 1,2-diazinane-3-carboxylic acid, has a density of 1.2±0.1 g/cm³ . The dihydrochloride salt’s density is expected to be higher due to the incorporation of HCl, though exact values remain unreported. Similarly, the salt exhibits enhanced water solubility compared to the free acid, a common trait of hydrochloride salts .

Thermal Stability

The parent acid’s boiling point is 313.6±37.0 °C at atmospheric pressure . The dihydrochloride form likely decomposes before reaching this temperature, as protonated amines and HCl can undergo degradation under heat.

Table 2: Physicochemical Data for Parent Acid

PropertyValueSource
Density1.2±0.1 g/cm³
Boiling Point313.6±37.0 °C
Flash Point143.5±26.5 °C

Synthesis and Purification

Synthetic Routes

The parent acid is synthesized via cyclization reactions involving carboxylated diamines. For example, reacting γ-aminobutyric acid derivatives with hydrazine can yield the diazinane ring . Conversion to the dihydrochloride salt typically involves treating the free base with concentrated hydrochloric acid, followed by crystallization .

Purification Techniques

Common methods include recrystallization from ethanol/water mixtures and chromatography using polar stationary phases. Enantiomeric purity is ensured through chiral resolution techniques, such as diastereomeric salt formation or HPLC with chiral columns .

Applications in Research and Industry

Medicinal Chemistry

The compound’s rigid diazinane core and carboxyl group make it a valuable scaffold for drug design. It serves as a precursor for protease inhibitors and receptor modulators, leveraging its ability to mimic natural amino acids in transition-state analogs .

Biochemical Probes

In enzymology, the (S)-enantiomer is used to study stereospecific binding pockets. For instance, it has been employed in kinetic assays to investigate enzyme-substrate interactions in decarboxylases .

Material Science

The hydrochloride salt’s ionic character facilitates its use in ionic liquid formulations, where it acts as a stabilizer or catalyst in organic reactions .

Biological Activity and Mechanistic Insights

Enzyme Inhibition Studies

Preliminary studies suggest that the parent acid exhibits moderate inhibitory activity against metalloproteases, likely due to its chelation potential with metal ions in active sites . The dihydrochloride form’s protonated amines may enhance binding affinity through electrostatic interactions.

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Compounds

CompoundMolecular FormulaKey Differences
(S)-1,2-Diazinane-3-carboxylic acid dihydrochlorideC₅H₁₀N₂O₂·2HClChiral center, dihydrochloride salt
Piperidine-3-carboxylic acidC₆H₁₁NO₂Six-membered ring with one nitrogen
Pyridazine-4-carboxylic acidC₅H₄N₂O₂Unsaturated diazine ring

Challenges and Future Directions

Current limitations include scarce data on the dihydrochloride salt’s crystallography, thermodynamic stability, and in vivo behavior. Future research should prioritize:

  • Structural Elucidation: X-ray diffraction studies to resolve the salt’s crystal structure.

  • Biological Profiling: High-throughput screening to identify therapeutic targets.

  • Process Optimization: Developing scalable synthesis routes for industrial applications.

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